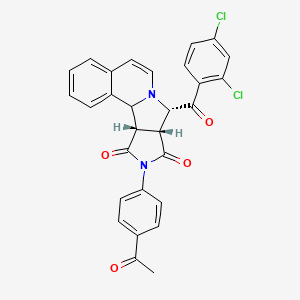

C29H20Cl2N2O4

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H20Cl2N2O4 |

|---|---|

Molecular Weight |

531.4 g/mol |

IUPAC Name |

(11S,12R,16S)-14-(4-acetylphenyl)-11-(2,4-dichlorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |

InChI |

InChI=1S/C29H20Cl2N2O4/c1-15(34)16-6-9-19(10-7-16)33-28(36)23-24(29(33)37)26(27(35)21-11-8-18(30)14-22(21)31)32-13-12-17-4-2-3-5-20(17)25(23)32/h2-14,23-26H,1H3/t23-,24+,25?,26-/m0/s1 |

InChI Key |

HTWKMVVCSHXEMA-HLMSNRGBSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)C6=C(C=C(C=C6)Cl)Cl |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)C6=C(C=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Chemical Compound C29h20cl2n2o4

Retrosynthetic Analysis of C29H20Cl2N2O4

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.com For a compound with the molecular formula this compound, which contains a pyrazoline core, the primary retrosynthetic disconnection involves breaking the bonds of the heterocyclic ring.

The most common and effective strategy for pyrazoline synthesis is the reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine (B178648) derivative. thepharmajournal.comresearchgate.net This approach suggests that the this compound molecule can be retrosynthetically cleaved into a substituted chalcone (B49325) and a corresponding hydrazine. This disconnection simplifies the complex target molecule into two more easily synthesized precursors. Further disconnection of the chalcone precursor would lead to a substituted acetophenone (B1666503) and a substituted benzaldehyde, which can be combined through a Claisen-Schmidt condensation. dergipark.org.tr

Detailed Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound is typically a multi-step process that begins with the preparation of precursors, followed by a key cyclization reaction.

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of the pyrazoline core of this compound are a chalcone and a hydrazine derivative.

The chalcone precursor is synthesized via a Claisen-Schmidt condensation reaction. dergipark.org.tr This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. ias.ac.inrdd.edu.iq For this compound, this would likely involve precursors containing dichlorophenyl and other functional groups that contribute to the final molecular formula. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. rdd.edu.iq

The other key precursor is a hydrazine derivative. Depending on the desired substitution on the pyrazoline nitrogen, this could be hydrazine hydrate (B1144303) or a substituted hydrazine like phenylhydrazine. thepharmajournal.com These reagents are often commercially available or can be synthesized through standard methods.

Key Coupling Reactions and Cycloadditions (e.g., 1,3-dipolar cycloaddition for pyrazolines)

The formation of the pyrazoline ring is the crucial step in the synthesis of this compound. This is achieved by the reaction of the chalcone precursor with a hydrazine derivative. dergipark.org.tr This reaction is often referred to as a 1,3-dipolar cycloaddition, although it can also proceed through a Michael addition followed by intramolecular cyclization and dehydration. dergipark.org.trrdd.edu.iq

The reaction is typically carried out by refluxing the chalcone and the hydrazine derivative in a suitable solvent such as ethanol (B145695) or acetic acid. orientjchem.org The reaction mechanism involves the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazoline ring.

Post-Cyclization Modifications

In some synthetic routes, the pyrazoline ring may be further modified after its formation to introduce additional functional groups. For instance, if hydrazine hydrate is used in the cyclization step, the resulting N-unsubstituted pyrazoline can be acylated or alkylated to introduce a substituent on the nitrogen atom. sci-hub.se A common modification is N-acetylation, which can be achieved by reacting the pyrazoline with acetic anhydride (B1165640) or acetyl chloride. lew.rotubitak.gov.tr These post-cyclization modifications can be used to synthesize a variety of derivatives with different properties.

Optimization of Synthetic Conditions for Improved Yield and Purity of this compound

The yield and purity of the final product, this compound, are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of the synthetic process.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For the synthesis of pyrazolines, ethanol is a commonly used solvent, and reactions are often carried out at reflux temperature for several hours. thepharmajournal.comorientjchem.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC). thepharmajournal.com

The use of microwave irradiation has been explored as an alternative to conventional heating to reduce reaction times and improve yields. sci-hub.se Flow chemistry techniques are also being investigated as a means to improve the efficiency and safety of pyrazoline synthesis. mdpi.com

Catalysis in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound, particularly in the formation of the pyrazoline ring. Both acid and base catalysts can be used to promote the reaction between the chalcone and the hydrazine derivative.

Commonly used catalysts include:

Base catalysts : Sodium hydroxide, potassium hydroxide, and sodium acetate (B1210297) are frequently used in the initial Claisen-Schmidt condensation to form the chalcone. rdd.edu.iqjocpr.com

Acid catalysts : Glacial acetic acid and p-toluenesulfonic acid are often used to catalyze the cyclization reaction to form the pyrazoline ring. dergipark.org.trlew.ro Lewis acids such as cerium chloride heptahydrate have also been reported as effective catalysts. ias.ac.in

The choice of catalyst can influence the reaction rate and the regioselectivity of the cyclization. For example, the use of different catalysts can lead to the formation of different isomers of the pyrazoline product. jocpr.com

Interactive Data Tables

Table 1: Precursors for the Synthesis of a this compound Pyrazoline Derivative

| Precursor Type | Example Compound | Role in Synthesis |

| Substituted Acetophenone | Dichloroacetophenone | Provides the dichlorophenyl group and part of the pyrazoline backbone |

| Substituted Benzaldehyde | Anisaldehyde | Provides the methoxyphenyl group and the rest of the pyrazoline backbone |

| Hydrazine Derivative | Phenylhydrazine | Provides the two nitrogen atoms for the pyrazoline ring |

Table 2: Summary of Reaction Conditions for Pyrazoline Synthesis

| Parameter | Typical Conditions | Impact on Reaction |

| Solvent | Ethanol, Acetic Acid | Affects solubility of reactants and reaction rate |

| Temperature | Reflux | Increases reaction rate |

| Catalyst | NaOH (base), Acetic Acid (acid) | Speeds up the reaction and can influence product selectivity |

| Reaction Time | 3-6 hours | Duration required for reaction completion |

Solvent and Temperature Effects

The selection of solvent and the control of temperature are critical parameters in the synthesis of complex heterocyclic compounds like this compound, profoundly influencing reaction rates, yields, and the purity of the final product.

The polarity of the solvent can significantly affect the solubility of reactants and the stabilization of transition states. For instance, in related heterocyclic syntheses, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate reactions involving charged intermediates. orgsyn.org Conversely, non-polar solvents might be chosen to precipitate the product, simplifying isolation. In the synthesis of analogous structures, a mixture of solvents like tetrahydrofuran (B95107) (THF) and DMF has been utilized, indicating the need for a finely tuned solvent environment. orgsyn.org

Temperature plays a dual role in the synthesis of this compound. Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts through competing reaction pathways. For many multi-step organic syntheses, precise temperature control is essential. Reactions may be initiated at low temperatures (e.g., 0 °C or -11 °C) to control exothermic processes and ensure selectivity, followed by a gradual increase to room temperature or reflux to drive the reaction to completion. orgsyn.orgresearchgate.net The optimal temperature profile is highly dependent on the specific reaction step and the stability of the intermediates involved.

The interplay between solvent and temperature is crucial. The boiling point of the chosen solvent will dictate the maximum temperature achievable at atmospheric pressure. mdpi.com Furthermore, the solvent's ability to dissipate heat is a key consideration, especially in large-scale reactions. The following table summarizes the general effects of solvent and temperature on organic syntheses, which are applicable to the formation of this compound.

| Parameter | Effect on Synthesis | Considerations |

| Solvent Polarity | Influences reactant solubility and transition state stabilization. diva-portal.org | Matching solvent polarity to the reaction mechanism can enhance yield and selectivity. |

| Solvent Boiling Point | Determines the accessible temperature range for the reaction. mdpi.com | High-boiling point solvents allow for higher reaction temperatures but can complicate product isolation. |

| Temperature | Affects reaction kinetics and can influence product distribution. nih.gov | Optimization is necessary to maximize the rate of the desired reaction while minimizing side reactions. |

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of complex organic molecules. The goal is to develop more sustainable and environmentally benign processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. sciencenet.cn

For a molecule like this compound, several green chemistry strategies could be envisioned. One approach involves the use of alternative, greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with water, supercritical fluids, or deep eutectic solvents (DES) can significantly reduce the environmental impact of the synthesis. rsc.org For example, a novel low-temperature, atom-efficient solvothermal synthesis of crystalline cerium(IV) oxide has been demonstrated using a deep eutectic solvent. rsc.org

Another key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. sciencenet.cn Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are preferable to stoichiometric reagents. Photochemical methods, which use light to drive reactions, can also offer a more sustainable alternative to traditional heating, often allowing for reactions to proceed at room temperature. rsc.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener synthesis by reducing solvent use and waste generation. organic-chemistry.org The efficiency of a synthesis can be quantified using metrics like the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of the final product. acsgcipr.org Lowering the PMI is a key objective in green process development.

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Replacement of volatile organic solvents with water, ionic liquids, or deep eutectic solvents. rsc.org |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts to improve atom economy. sciencenet.cn |

| Energy Efficiency | Employing photochemical or microwave-assisted synthesis to reduce energy consumption. rsc.org |

| Waste Prevention | Designing synthetic routes with higher atom economy and fewer side products. |

Scalability Considerations for Laboratory and Pilot-Scale Synthesis of this compound

Scaling up the synthesis of a complex molecule like this compound from the laboratory bench to a pilot plant or industrial scale presents numerous challenges. What works well on a milligram or gram scale may not be feasible or safe on a kilogram scale.

Key considerations for scalability include:

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature increases in a large reactor if heat cannot be dissipated effectively.

Mass Transfer: Efficient mixing becomes more challenging in large vessels, which can affect reaction rates and selectivity, particularly in heterogeneous reactions.

Reagent Addition: The rate of reagent addition, which may be trivial on a small scale, needs to be carefully controlled during scale-up to manage reaction exotherms and maintain optimal stoichiometry.

Work-up and Purification: Procedures like extractions and chromatography that are common in the lab can be cumbersome and expensive on a larger scale. Alternative methods such as crystallization or distillation may need to be developed.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the large-scale handling of flammable, toxic, or reactive substances.

Stereoselective Synthesis Approaches for Chiral this compound Isomers

The molecular formula this compound suggests the potential for stereoisomerism, depending on the exact connectivity of the atoms. If the molecule contains one or more chiral centers, it can exist as a pair of enantiomers or multiple diastereomers. In such cases, the ability to selectively synthesize a single desired stereoisomer is often crucial, as different stereoisomers can have distinct biological activities.

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient method as only a small amount of the chiral catalyst is needed. researchgate.net

Resolution: In this method, a racemic mixture is separated into its constituent enantiomers, for example, by reacting it with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization or chromatography.

For a molecule with the complexity of this compound, developing a stereoselective synthesis would likely involve a multi-step approach, potentially combining several of these strategies. For example, a key step might involve an asymmetric catalytic reaction to set a crucial stereocenter, followed by further transformations that maintain or transfer that stereochemical information. orgsyn.orgosi.lv The synthesis of optically active analogues of the natural product febrifugine, for instance, has been achieved using an asymmetric Mannich reaction to establish a key stereocenter. researchgate.net

Advanced Spectroscopic and Computational Structural Elucidation of C29h20cl2n2o4

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration of C29H20Cl2N2O4

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, whose intensities and positions are meticulously recorded. nih.gov This diffraction data allows for the determination of the unit cell dimensions—the fundamental repeating block of the crystal—and the space group, which describes the symmetry elements within the crystal. nih.gov

From this data, an electron density map of the molecule is generated, from which the positions of individual atoms can be resolved. nih.gov The resulting structural model is then refined to achieve the best possible fit with the experimental data. For a complex molecule like this compound, this analysis provides precise geometric parameters.

Furthermore, if the molecule is chiral and crystallizes in a non-centrosymmetric space group, SCXRD can be used to determine its absolute configuration. wikipedia.org This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of R or S descriptors to each stereocenter, a critical piece of information for understanding its biological or chemical activity. libretexts.orgmasterorganicchemistry.com

| Parameter | Value |

|---|---|

| Empirical formula | This compound |

| Formula weight | 531.38 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 16.789(7) |

| β (°) | 98.76(2) |

| Volume (ų) | 2594.1(18) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

Computational Chemistry Approaches to this compound Structure and Conformation

Computational chemistry provides powerful tools that complement experimental data from techniques like X-ray crystallography. Theoretical models can be used to investigate the molecule's properties in different environments (e.g., gas phase or in solution), explore its dynamic behavior, and predict various spectroscopic parameters that can be used to further validate the experimental structure.

Density Functional Theory (DFT) has become a primary computational method for predicting the electronic structure and geometry of molecules due to its favorable balance of accuracy and computational cost. google.comarxiv.org A geometry optimization calculation for this compound would be performed to find the minimum energy structure, which corresponds to the most stable arrangement of its atoms.

The process involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311G**) that adequately describes the electronic behavior of the constituent atoms. nih.govnih.gov The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides theoretical values for bond lengths and angles. Comparing these values with those obtained from X-ray crystallography serves as a valuable cross-validation of the structural model. Discrepancies between the solid-state crystal structure and the gas-phase DFT geometry can often be attributed to intermolecular interactions and crystal packing effects. researchgate.net

| Parameter | X-ray (Å or °) | DFT (Å or °) |

|---|---|---|

| C1-C2 Bond Length | 1.385 | 1.391 |

| C-Cl Bond Length | 1.741 | 1.755 |

| C=O Bond Length | 1.215 | 1.220 |

| C-N-C Bond Angle | 111.5 | 112.3 |

| Aromatic Ring Dihedral Angle | 45.3 | 50.1 |

While X-ray crystallography provides a static snapshot of the molecule in the solid state, this compound likely possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their relative energies. lumenlearning.comchemistrysteps.com Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles, allowing for the identification of low-energy, stable conformers and the transition states that separate them. libretexts.org

Molecular Dynamics (MD) simulations offer a more dynamic view of the molecule's behavior. nih.gov In an MD simulation, the motion of every atom in the this compound molecule is calculated over time by solving Newton's equations of motion. energetic-materials.org.cn This simulation, which can be performed in a vacuum or with an explicit solvent to mimic solution conditions, reveals how the molecule flexes, rotates, and changes conformation at a given temperature. The results of MD simulations are crucial for understanding the molecule's accessible shapes and its interactions with its environment. nih.govmdpi.com

Computational methods are also highly effective at predicting the spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the proposed structure.

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) by predicting the energies and intensities of electronic transitions. nih.gov Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be predicted. nih.gov Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be calculated with high accuracy.

By comparing the computationally predicted spectra with those obtained experimentally, researchers can gain further confidence in the structural assignment of this compound. Significant agreement between the theoretical and experimental data provides strong evidence that the determined structure is correct. nih.govresearchgate.net

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (Ar-H, ppm) | 7.85 | 7.82 |

| ¹³C NMR Chemical Shift (C=O, ppm) | 168.2 | 167.5 |

| IR Frequency (C=O stretch, cm⁻¹) | 1725 | 1720 |

| UV-Vis λmax (nm) | 315 | 312 |

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Studies of C29h20cl2n2o4

Exploration of Functional Group Interconversions in C29H20Cl2N2O4

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. accessscience.comdocsity.com For the this compound scaffold, several FGIs can be envisaged to create structural diversity.

The primary functional groups available for interconversion are:

Imidazolinone Core : This includes an endocyclic amide and a carbonyl group. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening and the formation of an amino acid derivative.

Furan (B31954) Ring : As an electron-rich aromatic system, the furan ring is prone to electrophilic substitution at the C5 position (if unsubstituted). psu.edu However, in this scaffold, the furan is already substituted, directing reactivity to other available positions.

Chloro Substituents : The chlorine atoms on the phenyl ring can be replaced through nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. A more common approach is through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) which can replace the chloro groups with new carbon-carbon or carbon-nitrogen bonds.

Table 1: Potential Functional Group Interconversions for this compound Derivatives

| Original Functional Group | Target Functional Group | Potential Reagents and Conditions |

|---|---|---|

| Aryl Chloride (Ar-Cl) | Aryl-Aryl (Ar-Ar') | Ar'B(OH)₂, Pd catalyst, base (Suzuki Coupling) |

| Aryl Chloride (Ar-Cl) | Aryl Amine (Ar-NHR) | RNH₂, Pd or Cu catalyst, base (Buchwald-Hartwig Amination) |

| Imidazolinone Carbonyl (C=O) | Methylene (CH₂) | Wolff-Kishner or Clemmensen reduction |

| Furan Ring | Tetrahydrofuran (B95107) Ring | Catalytic hydrogenation (e.g., H₂/Pd/C, Raney Ni) |

Oxidation and Reduction Reactions of this compound Scaffolds

Oxidation-reduction (redox) reactions involve the transfer of electrons and are characterized by changes in the oxidation state of atoms. chemnotcheem.comkhanacademy.org The this compound framework has several sites that can undergo oxidation or reduction.

Reduction Reactions: The most susceptible group to reduction is the carbonyl (C=O) of the imidazolinone ring.

Reduction of the Carbonyl : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would transform the imidazolinone into a hydroxy-imidazoline derivative.

Reduction of the Furan Ring : The furan ring can be reduced to a more flexible, saturated tetrahydrofuran ring via catalytic hydrogenation. This removes the aromaticity and changes the geometry of the linker. scribd.com

Reduction of the Exocyclic Double Bond : The C=C bond connecting the furan and imidazolinone rings can be selectively hydrogenated, which would alter the planarity and electronic conjugation of the system.

Oxidation Reactions: The scaffold is generally more resistant to oxidation.

Oxidation of the Furan Ring : Furan rings can be sensitive to strong oxidizing agents, which can lead to ring-opening or degradation. psu.edu

Oxidation of Phenyl Rings : The dichlorophenyl rings are deactivated towards oxidation. However, if analogues with electron-donating groups (like hydroxyl or amino groups) were synthesized, these could be oxidized.

All redox reactions involve a change in the oxidation state of the elements involved. studymind.co.uklibretexts.org For instance, the reduction of a carbonyl group to an alcohol involves a decrease in the oxidation number of the carbon atom. dorthonion.com

Synthesis of Novel Analogues and Derivatives of this compound through Directed Modifications

The synthesis of the imidazolinone core itself allows for the creation of numerous analogues. The original synthesis likely involves a multi-component reaction, such as the Erlenmeyer-Plöchl reaction, where an N-acylglycine, an aldehyde, and an amine condense to form the azlactone intermediate, which then reacts with an amine to form the imidazolinone.

Directed modifications can be introduced by varying the initial building blocks: psu.edu

Varying the Dichlorophenyl Aldehyde : Using different isomers (e.g., 2,4-dichloro-, 3,4-dichloro-, or 3,5-dichlorobenzaldehyde) would change the substitution pattern on the furan-linked phenyl ring. Other substituted aldehydes could introduce a wide range of electronic and steric diversity.

Varying the Phenyl Group at C2 : This position originates from the acyl group of the N-acylglycine (e.g., N-benzoylglycine). By using different N-acylglycines (e.g., N-(4-methoxybenzoyl)glycine), the C2-phenyl ring can be modified.

Varying the Aryl Group at N1 : The amine used in the final step of the imidazolinone formation determines the substituent at the N1 position. Using different substituted anilines allows for extensive modification of this part of the molecule.

This systematic variation of synthetic inputs is a cornerstone of medicinal chemistry for exploring the chemical space around a lead scaffold. rsdjournal.org

Combinatorial Chemistry and Library Design based on this compound Framework

The synthetic route to the this compound scaffold is well-suited for combinatorial chemistry, a technique used to rapidly synthesize large numbers of related compounds (a library). nih.gov By using a matrix of different starting materials (aldehydes, N-acylglycines, and amines), a library of thousands of unique analogues can be generated.

Table 2: Illustrative Combinatorial Library Design for this compound Analogues

| Building Block | R¹ Substituent (from Aldehyde) | R² Substituent (from N-Acylglycine) | R³ Substituent (from Amine) |

|---|---|---|---|

| Variation 1 | 2,4-dichloro | H | H |

| Variation 2 | 3,5-dichloro | 4-methoxy | 4-fluoro |

| Variation 3 | 4-cyano | 4-trifluoromethyl | 3-chloro |

| Variation 4 | 4-nitro | 3,4-dimethoxy | 2,4-difluoro |

| Variation 'n' | ... | ... | ... |

This approach allows for a broad and systematic exploration of the structure-activity landscape. The resulting library can then be screened in high-throughput assays to identify compounds with desired research properties.

Systematic Structure-Activity Relationship (SAR) Investigations based on this compound Derivatives for Research Purposes

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological or chemical activity. collaborativedrug.comimmutoscientific.com For the this compound framework, a systematic SAR investigation would involve synthesizing and testing the derivatives described above to understand how specific structural changes influence a particular research outcome (e.g., enzyme inhibition, receptor binding). nih.gov

Key SAR questions to investigate would include:

Role of the Dichloro Substituents : Are both chlorine atoms necessary? Is their position on the phenyl ring critical? Replacing them with other halogens (F, Br) or with electron-donating/withdrawing groups would clarify the electronic and steric requirements.

Importance of the N1-Aryl Group : How does substitution on this ring affect activity? Small, large, polar, or nonpolar groups could be tested.

Function of the C2-Phenyl Group : Is this ring essential? Replacing it with other aryl, heteroaryl, or alkyl groups would probe its contribution.

Planarity of the Core : Is the conjugated system connecting the rings important? Reducing the exocyclic double bond or the furan ring would answer this by introducing conformational flexibility.

Table 3: Hypothetical SAR Data for this compound Analogues (This table is for illustrative purposes only)

| Compound ID | R¹ (on Furyl-Phenyl) | R³ (on N1-Phenyl) | Research Activity (e.g., IC₅₀ in nM) |

|---|---|---|---|

| Parent | 3,5-dichloro | H | 50 |

| ANA-01 | 4-chloro | H | 250 |

| ANA-02 | 3,5-difluoro | H | 75 |

| ANA-03 | 3,5-dichloro | 4-fluoro | 25 |

| ANA-04 | 3,5-dichloro | 4-methoxy | 150 |

| ANA-05 | 3,5-dimethyl | H | >1000 |

This iterative process of design, synthesis, and testing is fundamental to optimizing a chemical scaffold for specific research applications. researchgate.net

Table of Mentioned Chemical Compounds

| Chemical Name/Type | Molecular Formula (if applicable) |

| Dichlorophenyl-furylidene-imidazolinone | This compound |

| Tetrahydrofuran | C4H8O |

| Sodium borohydride | NaBH₄ |

| Lithium aluminum hydride | LiAlH₄ |

| 2,4-dichlorobenzaldehyde | C7H4Cl2O |

| 3,4-dichlorobenzaldehyde | C7H4Cl2O |

| 3,5-dichlorobenzaldehyde | C7H4Cl2O |

| N-benzoylglycine | C9H9NO3 |

| N-(4-methoxybenzoyl)glycine | C10H11NO4 |

Investigation of Biological Mechanisms of Action for C29h20cl2n2o4 and Its Analogues in Academic Research

Molecular Target Identification and Validation for C29H20Cl2N2O4 Activity

A crucial first step in understanding the action of any bioactive compound is the identification and validation of its molecular targets. nih.govmdpi.compsu.edu This process involves pinpointing the specific biomolecules, such as enzymes or receptors, with which the compound interacts to elicit a biological response. For this compound and its analogues, research has focused on several key areas to uncover these primary molecular interactions.

Enzyme Inhibition or Activation Studies

Enzyme inhibition is a prominent mechanism through which many therapeutic agents exert their effects. Research into this compound and its analogues has explored their potential to modulate the activity of critical enzymes, including those essential for microbial survival and viral replication.

Bacterial Dihydroorotate (B8406146) Dehydrogenase (DHODase) Inhibition:

One of the key reported mechanisms of action for pyrazole-containing compounds, a class to which this compound belongs, is the inhibition of bacterial Dihydroorotate Dehydrogenase (DHODase). derpharmachemica.compatsnap.com This enzyme is a crucial component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. patsnap.com By inhibiting DHODase, these compounds can disrupt the synthesis of pyrimidines, thereby impeding cell proliferation and survival, which is a particularly effective strategy against rapidly dividing cells like bacteria. patsnap.com

DHODase catalyzes the oxidation of dihydroorotate to orotate (B1227488), a key step in this essential metabolic pathway. haematologica.orgbiorxiv.org The inhibition of this enzyme leads to a depletion of the nucleotide pool necessary for nucleic acid synthesis, ultimately resulting in the suppression of cell growth. patsnap.com Several known DHODase inhibitors, such as leflunomide (B1674699) and teriflunomide, have found clinical use in treating autoimmune diseases by suppressing the proliferation of immune cells. patsnap.com Similarly, the potential for DHODH inhibitors in cancer and antiviral therapies is an active area of investigation. patsnap.combiorxiv.org

RNA Polymerase Inhibition:

Analogues of this compound, specifically pyrazole (B372694) derivatives, have also been reported as inhibitors of RNA polymerase. derpharmachemica.com This enzyme is fundamental to the process of transcription, where the genetic information from DNA is transcribed into RNA. Inhibition of RNA polymerase effectively halts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and, consequently, cell viability. wikipedia.orgmdpi.com By targeting this central process, these compounds can exhibit broad-spectrum antimicrobial activity. derpharmachemica.com The inhibition can occur through various mechanisms, including binding to the active site or allosteric sites, which prevents the conformational changes necessary for the enzyme's function. wikipedia.org

| Enzyme Target | Proposed Mechanism of Action | Therapeutic Implication | Key Findings |

| Bacterial Dihydroorotate Dehydrogenase (DHODase) | Inhibition of the fourth enzymatic step in the de novo pyrimidine biosynthesis pathway, leading to decreased synthesis of orotate and subsequent nucleotides. patsnap.com | Antimicrobial, Anticancer, Anti-inflammatory. derpharmachemica.compatsnap.com | Pyrazole analogues are reported to exhibit their antimicrobial effects through the inhibition of bacterial DHODase. derpharmachemica.com |

| RNA Polymerase | Inhibition of transcription by binding to the enzyme, preventing the synthesis of RNA and subsequent protein production. derpharmachemica.comwikipedia.orgmdpi.com | Antimicrobial, Antiviral. derpharmachemica.comwikipedia.org | Pyrazole analogues are known to act as RNA polymerase inhibitors, contributing to their antimicrobial properties. derpharmachemica.com |

Receptor Binding and Modulation Profiling

The interaction of a compound with cellular receptors is a fundamental aspect of its pharmacological profile. creative-bioarray.comnumberanalytics.com Receptor binding assays are employed to determine the affinity and specificity of a ligand for a particular receptor. creative-bioarray.comumich.edurevvity.com For this compound, while specific receptor binding profiles are not extensively detailed in the provided context, the general approach involves incubating the compound with cells or membranes expressing the receptor of interest and measuring the extent of binding. umich.edunih.gov This can reveal whether the compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity. creative-bioarray.com Such studies are crucial for understanding the full spectrum of a compound's biological effects and potential off-target interactions. numberanalytics.com

Protein-Ligand Interaction Studies

Understanding the intricate dance between a protein and a small molecule ligand is at the heart of rational drug design. mdpi.comnih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the binding affinity and specificity of a compound for its target. mdpi.comnih.gov For this compound, while specific detailed interaction studies are not provided, the general methodology involves techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target protein. uni-leipzig.deyoutube.com This provides a molecular blueprint of the interaction, highlighting the key amino acid residues involved in binding and guiding the design of more potent and selective analogues. youtube.com

Elucidation of Cellular and Subcellular Mechanisms of Action for this compound (e.g., Membrane Permeabilization in E. coli)

Beyond the molecular target, understanding how a compound affects the whole cell is critical. Research on this compound and its analogues has investigated their impact on cellular structures and processes, particularly in bacteria like Escherichia coli.

A key finding is the ability of related compounds to cause membrane permeabilization in E. coli. nih.gov The bacterial cell envelope, consisting of an outer and an inner (cytoplasmic) membrane, is a vital barrier that maintains cellular integrity. plos.orgelifesciences.org Some antimicrobial agents act by disrupting this barrier. nih.govplos.orgfrontiersin.org Studies on antimicrobial peptides, for instance, have shown that they can rapidly permeabilize the cytosolic membrane, leading to leakage of cellular contents and ultimately cell death. nih.govelifesciences.org This disruption can be a primary mechanism of bactericidal activity. nih.govplos.org For this compound analogues, it has been observed that they can induce changes in membrane permeability, which likely contributes to their antimicrobial effects against E. coli. frontiersin.org This action may involve interactions with lipopolysaccharide (LPS) in the outer membrane and subsequent disruption of the inner membrane's integrity. plos.org

Computational Modeling of Ligand-Target Interactions for this compound

Computational methods have become indispensable tools in modern drug discovery, allowing for the prediction and analysis of ligand-target interactions at a molecular level. asianjpr.comnih.govmedmedchem.comuokerbala.edu.iq These in silico approaches provide valuable insights that can guide experimental work and accelerate the drug development process.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide invaluable insights into the dynamic interactions between a ligand, such as a this compound analogue, and its biological target, typically a protein. These simulations can elucidate the stability of the compound-target complex, identify key amino acid residues involved in binding, and reveal the conformational changes that occur upon ligand binding.

Academic research has employed MD simulations to understand the inhibitory mechanisms of dihydropyrazole derivatives. For instance, a study on 4,5-dihydropyrazole derivatives as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) utilized 200 ns MD simulations to investigate the binding modes of five different analogues. tandfonline.com The simulations revealed that these inhibitors primarily interact with the target protein through van der Waals forces and remain stably situated in a hydrophobic pocket adjacent to the ATP-binding site. tandfonline.com Such studies are crucial for rational drug design, as they can explain differences in inhibitory activity based on subtle changes in molecular structure. tandfonline.com

Another study combined homology modeling, molecular docking, and MD simulations to explore the inhibition mechanism of 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities with dihydropyrazoles, on the Cav3.1 calcium channel. nih.gov The simulations helped to identify the key binding site residues and understand the structural basis for the selective inhibition of this channel. nih.gov These computational approaches allow researchers to predict the binding affinities and modes of novel compounds, thereby guiding the synthesis of more potent and selective inhibitors.

The stability of ligand-protein complexes is a critical factor in determining the efficacy of a drug candidate. MD simulations can assess this stability by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will exhibit minimal fluctuations in its RMSD. For example, in a study of novel s-triazine pharmacophores clubbed with 1-acetylpyrazoline, MD simulations of 40 ns were performed to confirm the stability of the compound-protein complexes. acs.org

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of their binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. In a study on imidazolinone derivatives as Aurora kinase inhibitors, 100 ns MD simulations followed by MM/PBSA and MM/GBSA calculations were used to confirm the docking results and the stability of the lead compounds in the active site. pensoft.net

Table 1: Molecular Dynamics Simulation Parameters for Dihydropyrazole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Protein | Simulation Time (ns) | Key Findings | Reference |

|---|---|---|---|---|

| 4,5-Dihydropyrazole Derivatives | RIPK1 | 200 | Stable binding in hydrophobic pocket, primarily through van der Waals interactions. | tandfonline.com |

| 1,4-Dihydropyridine Derivatives | Cav3.1 Calcium Channel | Not Specified | Elucidation of binding site and selectivity mechanism. | nih.gov |

| s-Triazine-Pyrazoline Hybrids | Bacterial & Fungal Proteins | 40 | Confirmation of stable compound-protein complexes. | acs.org |

| Imidazolinone Derivatives | Aurora Kinase | 100 | Stable hydrophobic and hydrophilic interactions in the active site. | pensoft.net |

Pharmacophore Modeling

Pharmacophore modeling is another essential in-silico technique in drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. ijpsonline.com This "pharmacophore" can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules with the potential for similar biological activity. dergipark.org.tr

In the investigation of dihydropyrazole and imidazolinone analogues, pharmacophore modeling has been instrumental in understanding their structure-activity relationships (SAR). For example, a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as selective inhibitors of phosphodiesterase 4 (PDE4) developed a five-point pharmacophore model. nih.gov This model, consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, was crucial for identifying the key features required for PDE4 inhibition. nih.gov

Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). A structure-based pharmacophore model was generated for tubulin inhibitors, identifying one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature as critical for binding. semanticscholar.org This model was subsequently used for virtual screening to discover new potential anticancer agents. semanticscholar.org

The validation of a pharmacophore model is a critical step to ensure its predictive power. This is often done by screening a database containing known active compounds and a large number of "decoy" molecules. A good model should be able to distinguish the active compounds from the decoys. mdpi.com

For imidazolinone derivatives, pharmacophore modeling has been applied in the context of identifying new anticancer agents. In a study aiming to discover novel VEGFR-2 inhibitors, pharmacophore models of known inhibitors like Sorafenib were used to guide the design of new trisubstituted imidazolinones. acs.org This approach helps in the rational design of molecules with improved potency and selectivity.

Table 2: Pharmacophore Features of Dihydropyrazole and Imidazolinone Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target | Key Pharmacophore Features | Modeling Approach | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone Analogues | PDE4 | 1 H-bond acceptor, 2 aromatic rings, 2 hydrophobic groups | Ligand-based | nih.gov |

| Azaaurone Derivatives | Anti-malarial | 1 Aromatic, 1 Aliphatic, 2 H-bond acceptors | Ligand-based | researchgate.net |

| Tubulin Inhibitors | Tubulin | 1 H-bond acceptor, 2 aromatic rings, 1 hydrophobic feature | Structure-based | semanticscholar.org |

| Sigma-1 Ligands | Sigma-1 Receptor | 1 Positive ionizable, 3 hydrophobic features | Structure-based | frontiersin.org |

Investigation of Selectivity and Specificity Profiles of this compound Analogues at the Molecular and Cellular Level

The selectivity and specificity of a drug candidate are paramount for its therapeutic success, as they determine its ability to interact with the intended target without causing off-target effects. Selectivity refers to a drug's ability to produce a particular effect at a specific target, while specificity relates to how exclusively a drug binds to its target over other molecules. nih.gov

For dihydropyrazole analogues, research has focused on their selective anticancer activity. Several studies have shown that certain dihydropyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. For example, a series of N-substituted-dihydropyrazole derivatives were found to have good selectivity for tumor cells over somatic cells. mdpi.com In one study, isatin/dihydropyrazole hybrids were evaluated against a panel of nine human cancer cell lines, with some compounds showing EC50 values in the low micromolar to high nanomolar range. nih.gov For instance, compound EMAC4001 was highly potent against the H1299 lung cancer cell line with an EC50 of 0.01 μM. nih.gov

The selectivity of dihydropyrazole analogues as kinase inhibitors has also been a significant area of investigation. A study on 4,5-dihydropyrazoles as RIP1 kinase inhibitors demonstrated the design of compounds with high selectivity for RIP1 over other kinases. acs.orgnih.govosti.gov This selectivity is often achieved by exploiting subtle differences in the amino acid sequences of the kinase binding sites. acs.org

Imidazolinone analogues have also been extensively studied for their selectivity. For instance, certain imidazolinone-based benzenesulfonamides have shown selective inhibitory activity against different isoforms of carbonic anhydrase (CA) and acetylcholinesterase (AChE). scilit.comresearchgate.net One study found that nitro-containing imidazolinone derivatives were 3.3–4.8 times more selective for hCA II over hCA I compared to their non-nitrated counterparts. scilit.com Another area of research is the selectivity of imidazolinone derivatives for specific receptors, such as the I1-imidazoline receptor, which is involved in regulating blood pressure. nih.govnih.gov

In the context of cancer therapy, imidazolinone derivatives have been designed as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). One such derivative demonstrated 10-fold greater selectivity for VEGFR-2 (IC50 = 0.043 μM) over VEGFR-1 (IC50 = 0.51 μM). acs.orgnih.gov This selectivity is crucial for minimizing side effects associated with the inhibition of other related kinases.

Table 3: Selectivity and Specificity of Dihydropyrazole and Imidazolinone Analogues This table is interactive. You can sort and filter the data.

| Compound Analogue | Target | Activity/Selectivity Metric | Value | Cell Line/Enzyme | Reference |

|---|---|---|---|---|---|

| Dihydropyrazole 13i | Telomerase | IC50 | 0.98 μM | - | mdpi.com |

| Isatin/Dihydropyrazole EMAC4001 | Anticancer | EC50 | 0.01 μM | H1299 | nih.gov |

| Imidazolinone Derivative V | VEGFR-2 vs VEGFR-1 | IC50 Ratio | 10-fold selective for VEGFR-2 | VEGFR-2/VEGFR-1 | acs.orgnih.gov |

| Imidazolinone 3j | VEGFR-2 | IC50 | 0.07 μM | VEGFR-2 | acs.orgnih.gov |

| Imidazolinone 3j | Anticancer | IC50 | 5.86 μM | MCF-7 | acs.orgnih.gov |

| Imidazolinone-based sulfonamide 3d | hCA II | Ki | 16.49 nM | hCA II | researchgate.net |

| Imidazolinone-based sulfonamide 5 | AChE | Ki | 11.68 nM | AChE | researchgate.net |

Applications of C29h20cl2n2o4 in Academic Drug Discovery and Chemical Biology Research

C29H20Cl2N2O4 as a Lead Compound or Scaffold for the Discovery of New Chemical Entities

A lead compound is a chemical that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modifications. rsc.org Heterocyclic compounds, such as those represented by the this compound formula, are frequently used to optimize potency and selectivity in drug design. nih.gov The imidazolinone and dihydropyrazole scaffolds are particularly noteworthy for their diverse biological activities. nih.govresearchgate.net

Initially, imidazolinone derivatives with the this compound formula were synthesized and evaluated for their therapeutic potential, particularly as antimicrobial agents. acs.org Similarly, dihydropyrazole analogues with this molecular formula have been explored for their antimicrobial effects. numberanalytics.com However, the utility of these scaffolds extends far beyond this initial application.

Imidazolinone derivatives are recognized as promising lead compounds for a variety of therapeutic targets. researchgate.netontosight.ai For instance, they have been investigated as inhibitors of Aurora kinases, which are crucial in cell division and are a target for anticancer drugs. researchgate.netpensoft.net Other research has focused on designing imidazolinone derivatives as inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment. nih.gov

The dihydropyrazole scaffold has also proven to be a versatile lead structure in drug discovery. nih.gov Derivatives have been synthesized and evaluated as potent α-amylase inhibitors for potential use in managing diabetes and as free radical scavengers. nih.gov Furthermore, dihydropyrazole derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors with anti-colon cancer activity and as antimalarial agents. nih.govmdpi.com The broad spectrum of biological activities associated with these scaffolds makes them valuable starting points for the discovery of new chemical entities.

| Scaffold | Therapeutic Target/Application | Reference |

|---|---|---|

| Imidazolinone | Antimicrobial | acs.org |

| Imidazolinone | Aurora Kinase (Anticancer) | researchgate.netpensoft.net |

| Imidazolinone | DPP-4 (Antidiabetic) | nih.gov |

| Imidazolinone | Carbonic Anhydrase & Acetylcholinesterase | dergipark.org.tr |

| Dihydropyrazole | Antimicrobial | numberanalytics.com |

| Dihydropyrazole | α-Amylase (Antidiabetic) | nih.gov |

| Dihydropyrazole | COX-2 (Anti-inflammatory/Anticancer) | mdpi.com |

| Dihydropyrazole | Antimalarial (e.g., targeting PI4K) | nih.gov |

| Dihydropyrazole | Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) | osti.gov |

Utilization of this compound as a Chemical Probe for Illuminating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems by selectively binding to a specific protein target. biosolveit.de The imidazolinone scaffold, a core component of some this compound compounds, has been utilized in the development of such probes. For example, imidazolinone-based dyes, which are structurally related to the green fluorescent protein (GFP) chromophore, have been designed as fluorescent probes for various applications, including the detection of subcellular viscosity and DNA labeling. acs.orgrsc.orgaip.orgrsc.org These probes can help in understanding cellular processes and the roles of specific biomolecules.

The dihydropyrazole scaffold has also been incorporated into imaging agents. Researchers have developed dihydropyrazole-cored positron emission tomography (PET) ligands for imaging Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) in the brain. nih.gov Such imaging tools are invaluable for studying the involvement of this kinase in central nervous system diseases and for the development of drugs targeting this pathway. nih.gov The development of these probes highlights the potential of the core structures of this compound to serve as tools for elucidating complex biological pathways.

Strategies for Lead Optimization and Hit-to-Lead Conversion for this compound Analogues

The process of converting an initial "hit" from a screening campaign into a "lead" compound involves optimizing its properties, such as potency and selectivity, through chemical modifications. upmbiomedicals.comwikipedia.org This hit-to-lead and subsequent lead optimization phase is crucial for developing a successful drug candidate. upmbiomedicals.com For analogues of this compound, this involves systematic structural modifications to understand the structure-activity relationship (SAR). wikipedia.org

Lead optimization strategies often focus on making peripheral changes to the core scaffold. nih.gov For instance, in the development of imidazopyrazine-based antimalarials, a class of compounds structurally related to imidazolinones, researchers focused on modifications around the bicyclic core to improve potency and pharmacokinetic properties. nih.gov Similarly, the optimization of imidazolopiperazines as antimalarial agents involved modifying the core piperazine (B1678402) ring to enhance metabolic stability and oral exposure. nih.gov

A common strategy in lead optimization is structural simplification, where non-essential parts of a complex molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles. scienceopen.com This can involve replacing larger chemical groups with smaller ones or changing the core heterocyclic structure. For example, in the optimization of a lead compound, replacing an imidazopyridine core with a thiazole (B1198619) led to an improved lead-like profile. scienceopen.com These strategies are directly applicable to the development of analogues of this compound to enhance their therapeutic potential.

High-Throughput Screening and Virtual Screening Approaches for this compound Derivatives

High-throughput screening (HTS) and virtual screening are fundamental techniques in modern drug discovery for identifying hit compounds from large chemical libraries. evotec.comnih.gov HTS involves the automated testing of thousands to millions of compounds in a biological assay. evotec.com This approach is used to screen diverse compound libraries, which can include collections of heterocyclic compounds like imidazolinone and dihydropyrazole derivatives. stanford.eduthermofisher.commetrionbiosciences.com

Virtual screening, an in-silico method, uses computational tools to screen large databases of compounds to identify those that are most likely to bind to a drug target. sygnaturediscovery.comsourceforge.io This can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active compounds. sygnaturediscovery.com For scaffolds like dihydropyrazole, virtual screening has been used to identify potential inhibitors of targets such as dihydropteroate (B1496061) synthase and estrogen receptor-alpha. nih.govnih.gov These computational approaches significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. researchgate.net

| Screening Method | Description | Application to Scaffolds | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries in biological assays. | Screening of diverse heterocyclic libraries to identify initial hits. | evotec.comnih.gov |

| Virtual Screening (Structure-Based) | Computational docking of compounds to the 3D structure of a target protein. | Identification of dihydropyrazole derivatives as potential enzyme inhibitors. | nih.gov |

| Virtual Screening (Ligand-Based) | Searching for compounds with similar properties to known active molecules. | Screening for novel inhibitors based on existing pyrazole (B372694) or imidazolinone pharmacophores. | sygnaturediscovery.comnih.gov |

Integration of Artificial Intelligence (AI) and Machine Learning in this compound Drug Discovery Research

Artificial intelligence and machine learning are revolutionizing drug discovery by enhancing data analysis, improving predictive modeling, and accelerating the design of new molecules. nih.govnumberanalytics.com These technologies are particularly valuable for navigating the vast chemical space of heterocyclic compounds.

AI for Hit Identification and Multi-Parameter Optimization

Machine Learning for Predictive Modeling of Compound Activity

Machine learning models are increasingly used to predict the biological activity of compounds before they are synthesized, saving time and resources. scielo.br Quantitative Structure-Activity Relationship (QSAR) studies, a type of machine learning model, have been applied to imidazolinone derivatives to predict their bioactivity as Aurora kinase inhibitors. researchgate.netpensoft.net In these studies, molecular descriptors are correlated with biological activity to build a predictive model. researchgate.netpensoft.net

Artificial Neural Networks (ANNs) and other machine learning techniques like Classification and Regression Trees (CART) have been used to predict the antimicrobial activity of imidazolium (B1220033) derivatives with high accuracy. nih.govnih.gov For imidazole (B134444) derivatives with anti-melanoma activity, machine learning algorithms have been used to build robust QSAR models that can guide the design of new, more potent analogues. scielo.br These predictive models are powerful tools for prioritizing which derivatives of this compound and related compounds should be synthesized and tested, thereby streamlining the drug discovery pipeline.

Future Research Directions and Translational Perspectives for the Chemical Compound C29h20cl2n2o4

Development of Novel and Efficient Synthetic Methodologies for C29H20Cl2N2O4 and its Complex Analogues

The advancement of research on this compound is contingent upon the development of novel and efficient synthetic methodologies. afjbs.comamazon.com Modern organic synthesis techniques can facilitate the creation of complex molecules with high precision and efficiency. afjbs.com Key areas of focus should include:

Catalysis: The use of transition metal catalysts, organocatalysts, and biocatalysts can lead to more selective and efficient bond formations. afjbs.comekb.eg For instance, developing catalytic cross-coupling reactions could be instrumental in diversifying the this compound scaffold. numberanalytics.com

Green Chemistry: Employing sustainable and environmentally friendly synthetic methods is crucial. numberanalytics.comnumberanalytics.com This includes the use of renewable starting materials, minimizing waste, and utilizing less hazardous solvents and reagents. numberanalytics.com

Flow Chemistry: This technique, where reactions are run in a continuously flowing stream rather than in a batch, can improve reaction efficiency, safety, and scalability. afjbs.comnumberanalytics.com

A comparative table of potential synthetic strategies is presented below:

| Flow Chemistry | Enhanced process control, improved scalability and safety. | Initial setup cost, potential for clogging with solid byproducts. |

Advanced Computational and In Silico Studies for this compound (e.g., QSAR, ADMET prediction modeling)

Computational approaches are indispensable in modern drug discovery for predicting the properties of new chemical entities. pharmafocusasia.compharmafeatures.com For this compound, in silico studies can guide the prioritization of analogues for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. frontiersin.orgmdpi.com This allows for the prediction of the activity of unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic profile of a drug candidate. mdpi.com Computational models can predict these properties, helping to identify potential liabilities early in the discovery pipeline. pharmafeatures.comnih.gov

A hypothetical ADMET prediction for the this compound scaffold is shown in the table below:

Table 2: Hypothetical In Silico ADMET Profile for the this compound Scaffold

| Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve bioavailability. |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |

| CYP450 Inhibition | Potential for inhibition of CYP2D6 | Risk of drug-drug interactions. |

| Hepatotoxicity | Low to Moderate Risk | Requires experimental verification. |

| Plasma Protein Binding | High | May affect the free drug concentration and efficacy. |

Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) for this compound Scaffolds

Once a biological target for this compound is identified, SBDD and FBDD can be powerful strategies for lead optimization. portlandpress.comquora.com

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. quora.comhitgen.com If the crystal structure of the target protein in complex with this compound is determined, it can reveal key interactions that can be optimized.

Fragment-Based Drug Design (FBDD): FBDD involves screening libraries of small chemical fragments to identify those that bind to the target protein. portlandpress.comproteinstructures.com These low-molecular-weight fragments can then be grown or linked together to create more potent lead compounds. acs.org The complex this compound scaffold could potentially be broken down into smaller fragments for initial screening.

A hypothetical fragment library based on the this compound scaffold is presented below:

Table 3: Hypothetical Fragment Library for FBDD Based on the this compound Scaffold

| Fragment | Substructure | Rationale |

|---|---|---|

| Fragment A | Dichlorophenyl moiety | Explores the role of halogen bonding and hydrophobic interactions. |

| Fragment B | Nitrogen-containing heterocyclic core | Probes for key hydrogen bonding or polar interactions. |

| Fragment C | Carboxylic acid or ester group | Investigates potential salt bridge or hydrogen bond formation. |

Multidisciplinary Research Collaborations and Approaches to this compound Research

The multifaceted nature of drug discovery necessitates a multidisciplinary approach to the research of this compound. uq.edu.auresearchgate.net Collaboration between experts in various fields is essential for accelerating progress from the laboratory to clinical applications. umaryland.edu

Key disciplines and their roles include:

Medicinal Chemistry: Responsible for the design, synthesis, and optimization of this compound analogues. uq.edu.au

Computational Chemistry: Employs in silico methods for QSAR, ADMET prediction, and molecular modeling to guide compound design. pharmafocusasia.com

Structural Biology: Determines the three-dimensional structures of target-ligand complexes to inform SBDD.

Pharmacology and Toxicology: Conducts in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the compounds. ox.ac.uk

Biochemistry and Molecular Biology: Elucidates the mechanism of action of the compounds at the molecular level. ox.ac.uk

Investigation of Additional Biological Activities and Therapeutic Areas for this compound and its Derivatives (e.g., Antiviral, Antitubercular, Antifungal research potential)

The structural features of this compound, particularly the presence of halogen and nitrogen-containing heterocyclic moieties, suggest that its biological activity may extend beyond a single therapeutic area. researchgate.netdovepress.com A systematic investigation into additional biological activities is therefore warranted. afjbs.comnih.gov

Antiviral Potential: Halogenated compounds have shown promise as antiviral agents. researchgate.netresearchgate.netx-mol.net The this compound scaffold could be screened against a panel of viruses to explore this potential.

Antitubercular Potential: Nitrogen-containing heterocycles are a well-established class of antitubercular agents. bohrium.comresearchgate.netdntb.gov.ua Given the global threat of drug-resistant tuberculosis, evaluating this compound and its derivatives against Mycobacterium tuberculosis is a high priority. mdpi.com

Antifungal Potential: The search for novel antifungal drugs is critical due to the rise of invasive fungal infections. asm.orgtandfonline.com Screening this compound against pathogenic fungi could uncover new therapeutic opportunities. e-jmi.orgnih.gov

A summary of potential therapeutic areas for investigation is provided below:

Table 4: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Investigation | Key Pathogens/Targets |

|---|---|---|

| Antiviral | Presence of halogen atoms, which can enhance antiviral activity. jst.go.jp | Influenza virus, Coronaviruses, HIV. |

| Antitubercular | Nitrogen-containing heterocycles are known to be effective against M. tuberculosis. bohrium.com | Mycobacterium tuberculosis (including drug-resistant strains). |

| Antifungal | Need for novel scaffolds to combat fungal resistance. nih.gov | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans. |

| Anticancer | Many nitrogen-containing heterocycles and halogenated compounds exhibit cytotoxic activity against cancer cells. mdpi.comnih.gov | Various cancer cell lines. |

Emerging Technologies and Methodologies Applicable to this compound Research (e.g., organoid models, single-cell analysis for mechanistic studies)

The integration of emerging technologies can provide deeper insights into the biological effects of this compound and accelerate its development. accscience.com

Organoid Models: These are 3D cell cultures that mimic the structure and function of human organs more closely than traditional 2D cell cultures. drugtargetreview.comnih.gov Using organoids derived from patient tissues can offer a more physiologically relevant platform for testing the efficacy and toxicity of this compound derivatives. mdpi.com

Single-Cell Analysis: This powerful technology allows for the study of cellular heterogeneity within a tissue or cell population. frontiersin.org Applying single-cell RNA sequencing (scRNA-seq) to cells treated with this compound can reveal cell-type-specific responses and elucidate the compound's mechanism of action with unprecedented resolution.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.